![molecular formula C17H16N4O4S2 B2540025 Ethyl 4-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate CAS No. 946209-66-1](/img/no-structure.png)

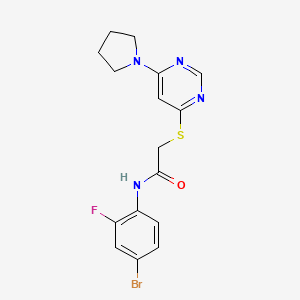

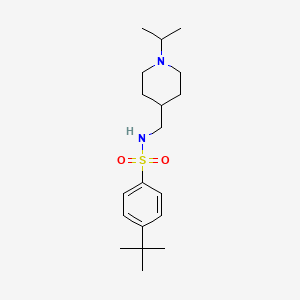

Ethyl 4-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound of interest, Ethyl 4-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate, is a complex molecule that appears to be related to a family of compounds with potential pharmacological properties. While the exact compound is not directly described in the provided papers, there are several related compounds that can give insights into its possible characteristics and behaviors.

Synthesis Analysis

The synthesis of related thiazole and pyrimidine derivatives has been reported in the literature. For instance, ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was synthesized through the reaction of 4-methyl-(1-benzylidenehydrazinyl)-2-carbothioamide with ethyl bromopyruvate . Similarly, ethyl 2-(benzo[d]thazol-2-yl)acetate was used as a starting material to create various substituted phenyl thiazolopyridine derivatives . These methods could potentially be adapted or provide inspiration for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using spectroscopic methods and density functional theory (DFT) calculations. For example, the molecular geometry of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was optimized using DFT, and the results were in good agreement with experimental data . This suggests that a similar approach could be used to analyze the molecular structure of the target compound.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in various studies. Ethyl 2-amino-4-(2-ethoxy-2-oxoethyl)thiazole-5-carboxylate was transformed with aromatic amines and monosubstituted hydrazines to produce substituted thiazolopyridine derivatives . This indicates that the compound of interest may also undergo reactions with amines and hydrazines to form new structures.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been investigated to some extent. For instance, the antiulcer properties of ethyl 2-[(1H-benzimidazol-2-yl)sulfinylmethyl]-4-dimethylamino-5-pyrimidinecarboxylate were evaluated, showing that it is a H+/K(+)-ATPase inhibitor with mucosal protective activity . This suggests that the compound may also exhibit biological activity and could be a candidate for pharmacological studies.

Mechanism of Action

Target of Action

Compounds containing a benzothiazole moiety have been found to exhibit anti-tubercular and anti-inflammatory properties. They are known to target enzymes such as cyclooxygenase (COX) enzymes , which play a key role in inflammation.

Mode of Action

Benzothiazole derivatives inhibit the activity of their target enzymes. For instance, in the case of COX enzymes, these compounds suppress the enzymes, thereby preventing the conversion of arachidonic acid into inflammatory mediators like prostaglandins .

Biochemical Pathways

The inhibition of COX enzymes disrupts the synthesis of prostaglandins, leading to a reduction in inflammation . This is a part of the larger arachidonic acid metabolism pathway.

Result of Action

The inhibition of target enzymes by benzothiazole derivatives leads to a decrease in the production of inflammatory mediators, resulting in anti-inflammatory effects .

Safety and Hazards

Future Directions

Benzothiazole derivatives continue to be a topic of interest in medicinal chemistry due to their broad range of biological activities. Future research may focus on developing new benzothiazole derivatives with improved pharmacological profiles, as well as studying their mechanisms of action in more detail .

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 4-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate involves the condensation of ethyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate with 2-bromoethyl thioacetate, followed by reaction with 2-aminobenzo[d]thiazole-6-carboxylic acid and subsequent cyclization to form the target compound.", "Starting Materials": [ "Ethyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate", "2-bromoethyl thioacetate", "2-aminobenzo[d]thiazole-6-carboxylic acid" ], "Reaction": [ "Step 1: Ethyl 2-amino-4,6-dimethylpyrimidine-5-carboxylate is reacted with 2-bromoethyl thioacetate in the presence of a base such as potassium carbonate to form ethyl 2-(2-bromoethylthio)-4,6-dimethylpyrimidine-5-carboxylate.", "Step 2: The intermediate from step 1 is then reacted with 2-aminobenzo[d]thiazole-6-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP) to form the desired compound, Ethyl 4-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate." ] } | |

CAS RN |

946209-66-1 |

Product Name |

Ethyl 4-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate |

Molecular Formula |

C17H16N4O4S2 |

Molecular Weight |

404.46 |

IUPAC Name |

ethyl 4-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate |

InChI |

InChI=1S/C17H16N4O4S2/c1-3-25-15(23)13-9(2)18-16(24)21-14(13)26-8-12(22)20-17-19-10-6-4-5-7-11(10)27-17/h4-7H,3,8H2,1-2H3,(H,18,21,24)(H,19,20,22) |

InChI Key |

NDYMCCWKHUFIHF-UHFFFAOYSA-N |

SMILES |

CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=NC3=CC=CC=C3S2)C |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

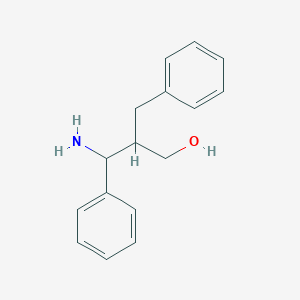

![5-[bis(2-methyl-1H-indol-3-yl)methyl]-2-methoxyphenol](/img/structure/B2539944.png)

![(5-phenylisoxazol-3-yl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2539946.png)

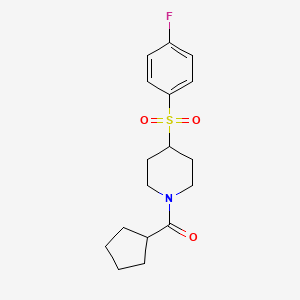

![4-bromo-N-{2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2539947.png)

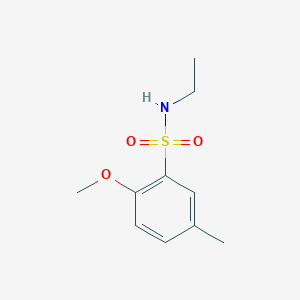

![1-[4-(2,4-Dimethylbenzyl)piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2539958.png)

![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-methylpyrimidine](/img/structure/B2539961.png)

![4-[(2,4-dichlorophenyl)sulfonyl]-3-propyl-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B2539962.png)